1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
Description
1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a urea derivative featuring a tertiary butyl group, a morpholino ring, and a thiophene moiety. Its structure combines a rigid aromatic system (thiophene) with a flexible morpholino-ethyl linker and a sterically bulky tert-butyl group.
Properties
IUPAC Name |
1-tert-butyl-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-15(2,3)17-14(19)16-10-13(12-4-9-21-11-12)18-5-7-20-8-6-18/h4,9,11,13H,5-8,10H2,1-3H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFLGJJQVLXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CSC=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of tert-butyl isocyanate with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine to form the desired urea derivative.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Analogues from Tetrahydrobenzo[b]thiophene-Urea Derivatives
describes urea derivatives incorporating tetrahydrobenzo[b]thiophene cores, such as:
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a)
1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d)
Key Comparisons :
- Core Structure : Unlike the target compound’s simple thiophene ring, these analogs feature a saturated tetrahydrobenzo[b]thiophene scaffold, which enhances planarity and rigidity.
- Urea Linkage : Both the target and compounds utilize urea as a linker, but the latter integrates benzoyl hydrazones, which may confer chelating properties or modulate hydrogen-bonding interactions .
Table 1 : Structural and Functional Differences
Benzo[b]thiophene-Based Propenone Derivatives
details compounds like (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (8) and (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (10) , which share aromatic thiophene systems but diverge significantly in functionalization.
Key Comparisons :
- Aromatic Systems: The target compound’s monocyclic thiophene contrasts with the fused benzo[b]thiophene in compounds, which increases π-conjugation and may enhance binding to aromatic-rich biological targets (e.g., DNA or hydrophobic enzyme pockets).
- Functional Groups: compounds incorporate propenone (α,β-unsaturated ketone) moieties, which are absent in the target compound. These groups are known for Michael acceptor activity, enabling covalent interactions with nucleophilic residues in proteins.
- Substituent Effects: Fluorine and methoxy groups in derivatives influence electronic properties and bioavailability, whereas the target compound’s morpholino group may improve water solubility .
Table 2 : Physicochemical and Biological Properties
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